2-Hexynyladenosine

Adenosine Receptor Pharmacology Radioligand Binding Assay Receptor Subtype Selectivity

2-Hexynyladenosine (2-H-Ado) is a C2-alkynyl-substituted adenosine with 36-fold A2A/A1 selectivity (Ki=4.1 nM). Unlike CGS 21680, it is orally active for long-lasting hypotension in SHR models. As a partial agonist, it produces submaximal cAMP, ideal for biased signaling studies. Choose 2-H-Ado for robust, reproducible A2A pharmacology data.

Molecular Formula C16H21N5O4
Molecular Weight 347.37 g/mol
Cat. No. B8617954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexynyladenosine
Molecular FormulaC16H21N5O4
Molecular Weight347.37 g/mol
Structural Identifiers
SMILESCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C16H21N5O4/c1-2-3-4-5-6-10-19-14(17)11-15(20-10)21(8-18-11)16-13(24)12(23)9(7-22)25-16/h8-9,12-13,16,22-24H,2-4,7H2,1H3,(H2,17,19,20)/t9-,12-,13-,16-/m1/s1
InChIKeyAHJRSKVOELIMOX-RVXWVPLUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hexynyladenosine CAS 90596-73-9: Potent A2A Adenosine Receptor Agonist for Cardiovascular and Platelet Research


2-Hexynyladenosine (2-H-Ado; CAS 90596-73-9) is a synthetic C2-alkynyl-substituted adenosine derivative that functions as a potent and selective adenosine A2A receptor agonist. The compound is distinguished from its closest structural analogs by the hexynyl moiety at the 2-position of the adenine ring, a modification that confers nanomolar binding affinity for A2A receptors (Ki = 4.1 nM in rat striatal membranes) while substantially reducing affinity for A1 receptors [1][2]. 2-H-Ado has been employed extensively as a pharmacological tool to dissect A2A-mediated cardiovascular responses, platelet antiaggregatory activity, and ocular pressure regulation in preclinical models.

2-Hexynyladenosine: Why A2A Selectivity and Oral Activity Cannot Be Assumed from Structural Analogs


The adenosine receptor family comprises four subtypes (A1, A2A, A2B, A3) with overlapping endogenous ligand recognition but divergent downstream signaling and physiological consequences. Substituting 2-hexynyladenosine with a seemingly similar adenosine derivative—such as NECA, CGS 21680, or 2-octynyladenosine—can fundamentally alter experimental outcomes due to three critical variables: A2A vs. A1 selectivity ratios that differ by an order of magnitude, oral bioavailability that is absent in many A2A reference agonists, and functional efficacy profiles (full vs. partial agonism) that determine the ceiling of cAMP production. The following quantitative evidence demonstrates that 2-H-Ado and its 5′-N-ethylcarboxamide derivative (2-hexynyl-NECA) occupy distinct performance niches that cannot be approximated by generic substitution [1][2].

2-Hexynyladenosine Quantitative Comparative Evidence: Ki Values, EC50 Data, and Functional Assays Against NECA, CGS 21680, and 2-Octynyladenosine


A2A Receptor Binding Affinity: 2-Hexynyladenosine vs. 2-Octynyladenosine and NECA

In competitive radioligand binding assays using [3H]NECA in rat striatal membranes, 2-hexynyladenosine (2-H-Ado) exhibited a Ki of 4.1 nM for A2 receptors, approximately 3-fold higher affinity than its closest alkynyl homolog 2-octynyladenosine (2-O-Ado; Ki = 12.1 nM). The A2/A1 selectivity ratio for 2-H-Ado was 36-fold (A1 Ki = 146 nM), compared to 17-fold for 2-O-Ado [1].

Adenosine Receptor Pharmacology Radioligand Binding Assay Receptor Subtype Selectivity

Antihypertensive Potency Ranking: 2-Hexynyl-NECA vs. NECA vs. CGS 21680

In acute dose-response studies using conscious spontaneously hypertensive rats (SHRs), the rank order of antihypertensive potency following intraperitoneal administration was 2-hexynyl-NECA > NECA > CCPA = CGS 21680. This establishes 2-hexynyl-NECA as the most potent A2A agonist among the tested panel for blood pressure reduction in this model [1].

Cardiovascular Pharmacology In Vivo Hemodynamics Spontaneously Hypertensive Rat Model

Sustained Antihypertensive Efficacy After 21-Day Repeated Dosing: 2-Hexynyl-NECA vs. CGS 21680 vs. NECA

During a 21-day chronic dosing study in SHRs, 2-hexynyl-NECA, CGS 21680, and NECA all maintained antihypertensive effects without tolerance development. However, the magnitude of systolic blood pressure (SBP) reduction at day 21 differed: 2-hexynyl-NECA produced a -32% reduction from baseline, compared to -38% for CGS 21680 and -28% for NECA. In contrast, the A1-selective agonist CCPA showed complete tolerance with SBP returning to baseline (+2%) [1].

Chronic Dosing Pharmacology Tolerance Development A2A Agonist Comparative Efficacy

Vasodilatory Potency in Isolated Vessels: 2-Hexynyl-NECA vs. CGS 21680 and NECA

In isolated vascular tissue preparations, 2-hexynyl-NECA demonstrated vasodilating properties comparable to CGS 21680 and NECA. The EC50 values for 2-hexynyl-NECA were 596 nM in rat aorta and 569 nM in bovine coronary artery, with a consistent rank order of potency across both vascular beds [1].

Vascular Pharmacology Isolated Tissue Assay Coronary Artery Vasodilation

Platelet Antiaggregatory Activity: 2-Hexynyl-NECA as the Most Potent Adenosine Compound Tested

In ADP-induced platelet aggregation assays, 2-hexynyl-NECA was identified as the most potent adenosine compound among those currently available at the time of study. The compound exhibited IC50 values of 0.10 μM in human platelets and 0.07 μM in rabbit platelets. In contrast, A1-selective agonists such as R-PIA, S-PIA, and CCPA showed only micromolar-range activity [1].

Platelet Pharmacology Antiplatelet Research A2A-Mediated Inhibition

Functional Efficacy Profile: 2-Hexynyladenosine as a Partial Agonist at A2A Receptors

In CHO cells expressing human A2A receptors, 2-(1-hexynyl)adenosine produced submaximal levels of cAMP stimulation compared to the reference full agonist CGS 21680, thereby classifying 2-H-Ado as a partial agonist at the A2A receptor. This contrasts with the full agonist profile of CGS 21680 and NECA in the same assay system [1].

cAMP Signaling Partial Agonism CHO Cell Functional Assay

2-Hexynyladenosine Application Scenarios: Cardiovascular Pharmacology, Platelet Research, and A2A Receptor Mechanistic Studies


In Vivo A2A-Mediated Hypotension Studies with Oral Bioavailability

2-Hexynyladenosine (2-H-Ado) is uniquely suited for preclinical cardiovascular studies requiring oral administration to induce A2A-mediated blood pressure reduction. Unlike CGS 21680, which lacks robust oral activity, 2-H-Ado produces a potent and long-lasting antihypertensive effect after oral dosing in conscious spontaneously hypertensive rats (SHRs) [1]. The compound's 36-fold A2A/A1 selectivity ensures that the observed hypotension is predominantly A2A-mediated, with minimal confounding bradycardia from A1 receptor activation. This makes 2-H-Ado the procurement choice for researchers investigating oral A2A agonist therapy for hypertension or peripheral vasodilation.

Platelet Aggregation Inhibition Assays with Submicromolar Sensitivity

2-Hexynyl-NECA provides the highest antiaggregatory potency among adenosine derivatives tested in human and rabbit platelet assays, with IC50 values of 0.10 μM and 0.07 μM, respectively [1]. This submicromolar potency allows researchers to detect A2A-mediated inhibition of ADP-induced aggregation at concentrations that avoid off-target A1 or A3 receptor engagement. Procurement of 2-hexynyl-NECA is indicated for studies where maximal discrimination between A2A-mediated antiplatelet effects and other adenosine receptor pathways is required.

Chronic A2A Agonist Administration Without Tolerance Development

For research protocols involving repeated or sustained A2A receptor activation, 2-hexynyl-NECA is distinguished by its maintained antihypertensive efficacy over 21 days of twice-daily dosing without the development of tolerance [1]. This contrasts sharply with A1-selective agonists such as CCPA, which exhibit complete tolerance within the same timeframe. Researchers studying long-term A2A receptor pharmacology, receptor desensitization mechanisms, or chronic cardiovascular modulation should select 2-hexynyl-NECA based on this evidence of sustained functional response.

A2A Partial Agonism for Modulated cAMP Signaling Studies

2-Hexynyladenosine (2-H-Ado) produces submaximal cAMP accumulation in CHO cells expressing human A2A receptors, establishing its functional profile as a partial agonist [1]. This property is mechanistically distinct from full agonists such as CGS 21680 and NECA. Researchers investigating biased signaling, receptor reserve, or therapeutic windows where attenuated A2A activation is desirable should procure 2-H-Ado rather than a full agonist to achieve a controlled, submaximal cAMP response.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hexynyladenosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.